molecular formula C7H5Cl2NO B1423190 1-(2,4-Dichloropyridin-3-YL)ethanone CAS No. 1246349-89-2

1-(2,4-Dichloropyridin-3-YL)ethanone

Cat. No. B1423190
CAS RN: 1246349-89-2
M. Wt: 190.02 g/mol
InChI Key: SDXMFHWBWDBSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,4-Dichloropyridin-3-YL)ethanone” is a chemical compound with the CAS Number: 1246349-89-2 . It has a molecular weight of 190.03 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5Cl2NO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown liquid to sticky oil to semi-solid . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Fluorophore-based Nicotinonitriles

A study by Hussein, El Guesmi, and Ahmed (2019) explores the synthesis of innovative nicotinonitriles incorporating pyrene and fluorene moieties using a domino four-component condensation reaction. This reaction includes 1-(pyren-1-yl)ethanone/1-(9H-fluoren-2-yl)ethanone, aromatic aldehydes, 3-oxo-3-(pyren-1-yl)propanenitrile/3-(9H-fluoren-2-yl)-3-oxopropanenitrile, and ammonium acetate. The process demonstrates high yields and substrate diversity under metal-free conditions. These nicotinonitrile derivatives show strong blue-green fluorescence, indicating potential applications in material science (Hussein, El Guesmi, & Ahmed, 2019).

Catalytic Behavior in Ethylene Reactivity

Sun et al. (2007) synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone to create NNN tridentate ligands. These ligands, when coordinated with iron(II) and cobalt(II) dichloride, demonstrated good catalytic activities in ethylene oligomerization and polymerization, offering insights into new avenues in catalysis (Sun et al., 2007).

Antimicrobial Activity

Salimon, Salih, and Hussien (2011) investigated the synthesis and antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone. This compound exhibited significant antimicrobial activity with notable minimum inhibitory concentration (MIC) values, indicating its potential in antimicrobial applications (Salimon, Salih, & Hussien, 2011).

Biocidal Properties of Fluoro-Boron Complexes

Saxena and Singh (1994) synthesized biologically active difluoroboron(III) compounds using ligands like 1-(pyridin-2-yl)ethanone. These complexes showed potential as fungicides and bactericides, revealing their utility in inhibiting and killing pathogens (Saxena & Singh, 1994).

Microwave-Assisted Synthesis

Ankati and Biehl (2010) demonstrated the microwave-assisted synthesis of 1-(2-chloropyridin-3-yl)ethanone derivatives. Their work highlights the efficiency of microwave heating in synthesizing various amino derivatives of thieno[2,3-b]pyridin-2-amine, offering a more efficient synthetic route for these compounds (Ankati & Biehl, 2010).

Voriconazole Synthesis

Butters et al. (2001) explored the synthesis of voriconazole, a broad-spectrum antifungal agent. The synthesis involved the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This process is significant for pharmaceutical manufacturing (Butters et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

1-(2,4-dichloropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXMFHWBWDBSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695002
Record name 1-(2,4-Dichloropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246349-89-2
Record name 1-(2,4-Dichloro-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246349-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichloropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dichloropyridin-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichloropyridin-3-YL)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichloropyridin-3-YL)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dichloropyridin-3-YL)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dichloropyridin-3-YL)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dichloropyridin-3-YL)ethanone
Reactant of Route 6
1-(2,4-Dichloropyridin-3-YL)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.